(1S)-10-Camphorsulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives of (1S)-10-Camphorsulfonamide and related compounds involves several steps, starting from commercially available camphorsulfonic acid. These steps can include the conversion of the parent sulfonic acid to the corresponding acid chloride, then to the sulfonamide, and through various transformations maintaining the absolute configuration of the molecule. Such processes highlight the versatility of (1S)-10-Camphorsulfonamide derivatives in organic synthesis and their potential utility in laboratory experiments (Cermak & Wiemer, 1999).
Molecular Structure Analysis
Investigations into the molecular structure of (1S)-10-Camphorsulfonamide and its derivatives utilize techniques such as Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman. These studies offer insights into the compound's structural and spectral characteristics, intermolecular and intramolecular interactions, and reactivity, showcasing its promising applications in fields like medical research as an anti-inflammatory drug (Sangeetha et al., 2020).
Chemical Reactions and Properties
(1S)-10-Camphorsulfonamide and its derivatives demonstrate significant reactivity and utility in organic synthesis. For instance, camphor-derived sulfonamides have been shown to selectively inhibit mitochondrial over cytosolic carbonic anhydrases, illustrating the compound's specificity and potential in designing isoform-selective enzyme inhibitors (Maresca & Supuran, 2011). Furthermore, camphorquinone-10-sulfonic acid derivatives have been employed for the reversible modification of arginine residues, indicating their utility in biochemical studies (Pande, Pelzig, & Glass, 1980).
Physical Properties Analysis
The physical properties of (1S)-10-Camphorsulfonamide derivatives, such as melting points, solubility, and conformation in various solvents, have been characterized to facilitate their application in different domains. For example, room temperature deep eutectic solvents of (1S)-10-camphorsulfonic acid demonstrate low ionicity and structure-dependent toxicity, offering insights into their green solvent potential (Cardellini et al., 2015).
Chemical Properties Analysis
The chemical properties of (1S)-10-Camphorsulfonamide, including its reactivity in various chemical reactions, are pivotal in its application across organic chemistry and materials science. Its role as a catalyst in the synthesis of complex molecules and its participation in enantioselective reactions underscore its utility in promoting efficiency, selectivity, and sustainability in chemical synthesis (Chandam et al., 2015).
Scientific Research Applications
Synthesis of Pharmaceutical and Chemical Compounds:
- Used in the synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones, which are efficient and atom-saving processes (D. Chandam et al., 2015).
- Utilized in the asymmetric synthesis of α-functionalized primary sulfonamides (F. A. Davis et al., 1993).
Antiviral Research:
- Derivatives of (1S)-(+)-camphor-10-sulfonamide have shown antiviral activity against Ebola and Marburg viruses (A. Sokolova et al., 2019).
Materials Science:
- Enhances dark conductivity and drift mobility in doped polydithienylmethine, with optimal properties at certain dopant levels (S. Curran et al., 2006).
- Facilitates the synthesis of highly ordered functional organosilicas, contributing to structural regularity (Benoît Gadenne et al., 2006).
Chemical Reactions:
- Promotes intramolecular Diels-Alder reactions, leading to tandem diene migration and [4+2] cycloaddition (P. Grieco et al., 1994).
- Used in the enantioselective addition of dialkylzinc to aldehydes (O. Prieto et al., 2000).
Potential Medical Applications:
- (1S)-(+)-10-Camphorsulfonic acid has shown promise as an anti-inflammatory drug (P. Sangeetha et al., 2020).
Protein Research:
- Camphorquinone-10-sulfonic acid and its derivatives are used for specific, reversible modification of arginine residues, particularly in small arginine-containing molecules (C. Pande et al., 1980).
properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-GMSGAONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350252 | |
Record name | 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-10-Camphorsulfonamide | |
CAS RN |
60933-63-3 | |
Record name | 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.